DL-Pantothenyl Alcohol

stereochemistry provitamin conversion topical formulation

Liquid D-panthenol introduces hygroscopicity and blending challenges in dry powder processing. DL-Pantothenyl Alcohol is the crystalline racemic alternative solving this directly. - Solid-state morphology (USP m.p. 64.5-68.5°C) for direct dry blending and tableting without pre-adsorption. - Superior acid stability: withstands sterilization temperatures at pH 3-4, unlike pantothenate salts which degrade ~60% in six weeks at 45°C. - USP-grade compliance: 99.0-102.0% purity (dried basis), specific rotation -0.05° to +0.05°, ensuring authentic racemic identity.

Molecular Formula C9H19NO4
Molecular Weight 205.25
CAS No. 1113-70-8
Cat. No. B1143328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Pantothenyl Alcohol
CAS1113-70-8
SynonymsDL-PANTOTHENYL ALCOHOL
Molecular FormulaC9H19NO4
Molecular Weight205.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Pantothenyl Alcohol: Technical Baseline & Procurement Context


DL-Pantothenyl alcohol (DL-panthenol; CAS 1113-70-8) is a racemic mixture comprising equal parts of the dextrorotatory (D) and levorotatory (L) enantiomers of panthenol, the stable alcohol analog of pantothenic acid (vitamin B5) [1]. As a provitamin, it undergoes enzymatic oxidation in vivo to yield pantothenic acid, the essential precursor to coenzyme A [2]. The compound exists as a white crystalline powder at ambient temperature (m.p. 64.5–68.5°C per USP monograph), distinguishing it physically from the viscous liquid D-enantiomer [3]. This solid-state morphology confers specific handling advantages in dry blending and tableting operations. Pharmacopoeial specifications mandate a purity of 99.0–102.0% on a dried basis with loss on drying not exceeding 0.5% [3].

Racemic Provitamin

Contains 50% D-active enantiomer; provitamin B5 alcohol for coenzyme A pathway research

Crystalline Solid Form

White crystalline powder (USP m.p. profile) enables direct dry-blending and tableting workflows

Procurement Calculation

Requires 2× concentration vs D-panthenol for equivalent biological activity

DL-Pantothenyl Alcohol: Form & Salt Interchangeability


Procurement decisions involving DL-pantothenyl alcohol cannot rely on simple class-level substitution due to three intersecting constraints. First, stereochemical identity governs biological potency: only the D-enantiomer converts enzymatically to pantothenic acid; the L-enantiomer is metabolically inert in human tissues [1]. Second, physical state differs materially—DL-panthenol is a crystalline powder while D-panthenol is a viscous hygroscopic liquid, directly impacting formulation handling, blending efficiency, and dry powder processing [2]. Third, the choice between pantothenyl alcohol and pantothenate salts (e.g., calcium pantothenate) carries bioavailability consequences: the alcohol form demonstrates superior gastrointestinal absorption and urinary pantothenic acid excretion at elevated doses [3]. These differences preclude generic interchange without explicit reformulation and revalidation.

Stereochemical Identity
Only D-enantiomer converts to pantothenic acid; L-inert
D-Panthenol: 100% active isomer, may shift potency profile
Physical Handling
Free-flowing crystalline powder for dry processing
D-Panthenol: viscous hygroscopic liquid; requires liquid handling or adsorption
Salt vs Alcohol Bioavailability
Alcohol form shows reported higher urinary excretion than calcium pantothenate
Calcium pantothenate: lower reported absorption at elevated doses; may require dose adjustment

DL-Pantothenyl Alcohol: Differentiation Evidence


Biological Activity Equivalence

In topical and metabolic applications, a 2% concentration of DL-pantothenyl alcohol is required to achieve biological activity equivalent to a 1% concentration of D-panthenol (dexpanthenol). This 2:1 concentration ratio stems directly from the racemic composition: the L-enantiomer contributes no metabolic conversion to pantothenic acid, rendering 50% of the racemic mass biologically inert [1].

Biological Activity
Reported comparison
2% DL-panthenol achieves activity comparable to 1% D-panthenol in enzymatic conversion
Supports procurement concentration calculation; racemic mixture has ~50% active enantiomer
Topical/cellular conversion model; stereospecific alcohol dehydrogenase context
stereochemistry provitamin conversion topical formulation

Physical Form Differentiation

DL-Pantothenyl alcohol exists as a white crystalline powder with a melting point of 64.5–68.5°C per USP specifications, whereas the pure D-enantiomer is a highly viscous, hygroscopic liquid at room temperature [1]. This solid-state morphology of DL-panthenol enables direct incorporation into dry powder blends without the agglomeration and handling difficulties associated with the liquid D-form [2].

Physical Form
Head-to-head
DL-panthenol: crystalline powder (USP m.p. 64.5–68.5°C); D-panthenol: viscous hygroscopic liquid
Solid-state morphology supports dry blending and tableting without pre-adsorption steps
Patent data: stable dry powders with up to 65% panthenol content using silica aerogel carriers
powder handling dry blending tableting formulation processing

Oral Bioavailability vs. Calcium Pantothenate

Pantothenyl alcohol demonstrates superior physiological availability compared to calcium pantothenate at elevated oral doses. In a controlled human study (n=7), a 215 mg dose of pantothenyl alcohol produced decidedly greater urinary pantothenic acid excretion than a 250 mg dose of calcium pantothenate [1]. The alcohol form's enhanced gastrointestinal absorption relative to the salt form contributes to this bioavailability advantage.

Oral Absorption
Reported comparison
215 mg pantothenyl alcohol led to greater urinary excretion than 250 mg calcium pantothenate (n=7)
Oral bioavailability context may support alcohol form selection for systemic delivery research
Human study; urinary assay by L. arabinosus and S. carlsbergensis methods
oral bioavailability urinary excretion nutritional supplementation

USP Purity & Specific Rotation

USP pharmacopoeial standards for panthenol (racemic DL-form) mandate a specific rotation between −0.05° and +0.05° (50 mg/mL in water), confirming the racemic 50:50 enantiomeric composition [1]. This optical rotation specification provides a quantitative quality metric for verifying that the material is truly racemic rather than a partially resolved mixture. Additionally, the USP monograph specifies aminopropanol content not exceeding 0.10%, a key degradation marker indicative of hydrolytic stability [1].

USP Rotational Spec
Specification review
Specific rotation −0.05° to +0.05° (50 mg/mL aq.) confirms racemic identity
Orthogonal quality metric to verify authentic racemic composition vs. partially resolved material
Additional USP limits: purity 99.0–102.0%, loss on drying ≤0.5%, aminopropanol ≤0.10%
quality control USP compliance analytical specification enantiomeric purity

Acid Stability Comparison

Pantothenyl alcohol exhibits substantially greater stability under acidic conditions compared to pantothenate salts. In liquid multivitamin preparations at pH 4, sodium pantothenate undergoes 60% degradation within six weeks at 45°C, whereas pantothenyl alcohol remains reasonably stable to usual sterilization temperatures in aqueous solutions adjusted to pH 3–4 [1]. This differential stability under acidic formulation conditions represents a critical selection criterion for oral liquid and topical products formulated at low pH.

Acid Stability
Class-level
Panthenol stable at pH 3–4 under sterilization; pantothenate degrades 60% at pH 4, 45°C in 6 weeks
Acid-stability advantage context for low-pH formulation research; review class-level evidence
Data inferred from patent literature; confirm under specific formulation conditions
acid stability hydrolytic degradation formulation pH

DL-Pantothenyl Alcohol: Application Scenarios


Dry Powder Supplement Formulations

When developing dry-blended nutritional powders, multivitamin premixes, or direct-compression tablets, DL-pantothenyl alcohol provides a critical processing advantage over liquid D-panthenol. The crystalline powder morphology (USP m.p. 64.5–68.5°C) enables direct incorporation into dry blends without pre-adsorption onto carriers [1]. Patent data demonstrates that stable free-flowing powders containing up to 65% pantothenyl alcohol by weight can be achieved using silica aerogel carriers, maintaining physical stability at 75% relative humidity [2]. Formulators should note the 50% active fraction when calculating label claim: 2% DL-panthenol delivers biological activity equivalent to 1% D-panthenol [3].

Acidic Topical & Oral Products

Products formulated at acidic pH (3–4), including vitamin C serums, alpha-hydroxy acid exfoliants, and low-pH oral liquid multivitamins, benefit from pantothenyl alcohol's superior acid stability relative to pantothenate salts. Under identical acidic conditions, sodium pantothenate undergoes approximately 60% degradation within six weeks at 45°C, whereas pantothenyl alcohol maintains stability through sterilization temperatures [1]. This stability differential directly impacts shelf-life claims and active ingredient integrity throughout the product lifecycle.

Oral Bioavailability-Focused Products

For oral nutritional supplements where systemic pantothenic acid delivery is the primary efficacy endpoint, pantothenyl alcohol offers quantified bioavailability advantages over calcium pantothenate. Human urinary excretion data demonstrate that 215 mg pantothenyl alcohol produces decidedly greater pantothenic acid excretion than 250 mg calcium pantothenate [1]. This 14% lower dose (molar-equivalent basis) achieving superior systemic availability supports selection of the alcohol form in products where absorption efficiency translates to either enhanced efficacy or reduced ingredient cost per bioavailable unit.

USP-Compliant Industrial Procurement

Industrial purchasers requiring pharmacopoeial-grade material should specify USP compliance with the following quantitative acceptance criteria: purity 99.0–102.0% on dried basis; specific rotation between −0.05° and +0.05° (confirming authentic racemic composition); loss on drying ≤0.5%; and aminopropanol content ≤0.10% [1]. The specific rotation parameter provides a critical orthogonal quality metric for verifying that the material is genuinely racemic rather than a partially resolved or degraded enantiomeric mixture, which would manifest as rotation values outside the narrow USP range.

Application
Selection Property
Validation Focus
Dry-blend formulation research
Crystalline powder morphology
Direct blending feasibility; active fraction calculation
Acidic formulation research
Acid-hydrolytic stability
Shelf-life integrity at pH 3–4
Oral pantothenic acid delivery research
Alcohol-form absorption profile
Urinary excretion and systemic availability endpoints
USP compliance procurement
Rotational identity and purity profile
Specific rotation verification; loss on drying limits

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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